N-(2-sec-butylphenyl)-2-fluorobenzamide
Description
N-(2-sec-Butylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a 2-fluorobenzoyl group linked to a 2-sec-butylphenylamine moiety. Fluorinated benzamides are of interest in medicinal chemistry due to fluorine's ability to modulate electronic properties, bioavailability, and binding interactions . The sec-butyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological activity compared to purely halogenated analogs.
Properties
Molecular Formula |
C17H18FNO |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO/c1-3-12(2)13-8-5-7-11-16(13)19-17(20)14-9-4-6-10-15(14)18/h4-12H,3H2,1-2H3,(H,19,20) |
InChI Key |
PSJCZCJACSQPQF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
- Fluorinated Analogs (Fo23, Fo24): These compounds exhibit nearly coplanar aromatic rings (interplanar angles: 0.5–0.7°) with amide groups tilted ~23° relative to the aromatic planes, forming 1D chains via N–H···O=C hydrogen bonds .
- N-(2-sec-Butylphenyl)-2-fluorobenzamide: The bulky sec-butyl group likely disrupts coplanarity, increasing steric hindrance and altering hydrogen-bonding networks. This could reduce crystallinity compared to fluorophenyl analogs, which form ordered 1D chains .
Crystal Packing and Hydrogen Bonding
- Fo23/Fo24: Dominant interactions include:
- Hypothesized for this compound: The sec-butyl group may sterically hinder intermolecular interactions, favoring disordered packing or alternative synthons (e.g., C–H···π or van der Waals interactions).
Table 1: Structural Comparison of Fluorinated Benzamides
Spectroscopic and Electronic Properties
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